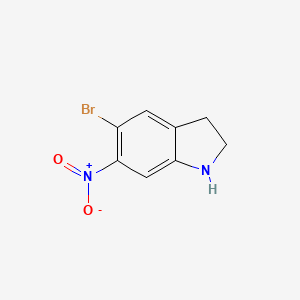

5-Bromo-6-nitroindoline

説明

Foundational Role of the Indoline (B122111) Moiety in Organic Synthesis

The indoline moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for the development of ligands for multiple, distinct biological targets. nih.govnih.gov Its conformational flexibility allows for the creation of molecules that can interact with a variety of biological receptors and enzymes. This adaptability has made the indoline nucleus a focal point for synthetic chemists aiming to construct complex molecules with specific biological activities. sci-hub.seekb.eg The electron-rich nature of the indole (B1671886) ring, from which indoline is derived, makes it highly reactive towards electrophilic substitution, providing a versatile platform for functionalization. irjmets.com

Numerous synthetic methods have been developed to construct the indoline ring system, ranging from classical approaches like the Fischer and Bartoli indole syntheses to more modern metal-catalyzed reactions. whiterose.ac.uk These methods allow for the introduction of various substituents onto the indoline core, enabling the fine-tuning of the molecule's properties for specific applications. sci-hub.se The development of efficient synthetic routes to substituted indolines remains an active area of research, driven by the continuous demand for novel compounds in drug discovery and materials science. acs.orgrsc.org

Prevalent Indoline Architectures in Complex Molecular Design

The indoline framework is a common feature in a vast number of natural products, particularly alkaloids isolated from plants and marine organisms. mdpi.comrsc.orgbohrium.com These naturally occurring compounds often exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The structural complexity and therapeutic potential of these natural products have inspired chemists to design and synthesize novel indoline-based molecules. rsc.orgrsc.org

In the realm of drug discovery, the indoline scaffold is present in a variety of approved pharmaceuticals and clinical candidates. nih.govbenthamscience.com Its ability to mimic the structure of protein components makes it a valuable pharmacophore for targeting a range of diseases. researchgate.net The non-coplanar nature of the two rings in the indoline structure can enhance water solubility and reduce lipophilicity compared to the parent indole, which is an advantageous property in drug design. nih.gov The design of complex molecules often involves the incorporation of the indoline scaffold to create compounds with improved potency and selectivity. scirp.orgscirp.orgacs.org

Contextualization of 5-Bromo-6-nitroindoline within Substituted Indoline Chemistry

This compound is a specific example of a substituted indoline, featuring a bromine atom at the 5-position and a nitro group at the 6-position of the indoline ring. The presence of these two functional groups significantly influences the chemical reactivity and potential applications of the molecule. The synthesis of this compound typically involves the bromination and subsequent nitration of an indoline precursor. smolecule.com

The bromine atom can be a site for various chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes this compound a useful building block in the synthesis of more complex heterocyclic compounds. researchgate.net For instance, it has been used in the synthesis of benzoindolothiazepine derivatives. researchgate.net The specific substitution pattern of this compound provides a unique platform for the exploration of new chemical space and the development of novel compounds with potential biological activities.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABGMLXPMPPWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Nitroindoline and Analogues

Conventional Synthetic Strategies for 5-Bromo-6-nitroindoline

The traditional synthesis of this compound typically involves a two-step sequence: the regioselective bromination of an indoline (B122111) precursor followed by nitration.

Regioselective Bromination of Indoline Precursors

The introduction of a bromine atom at the C-5 position of the indoline ring is a critical step that dictates the final structure of the target compound. Indole (B1671886) and its derivatives are electron-rich aromatic compounds, making them susceptible to electrophilic substitution. The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. However, by protecting the nitrogen and/or selecting appropriate brominating agents and reaction conditions, the regioselectivity can be directed towards the benzene (B151609) ring, specifically at the C-5 position.

One common method for the synthesis of 5-bromoindole (B119039), a precursor to this compound, involves the treatment of indoline with a brominating agent in an organic solvent. For instance, the use of bromine in a solvent like acetic acid or dichloromethane (B109758) at or slightly above room temperature can facilitate the introduction of the bromine atom at the 5-position. To enhance regioselectivity, methods involving the use of sodium bisulfite to form a 2-sodium sulfonate-indole intermediate have been developed. This intermediate then reacts with bromine to yield 5-bromoindole with high atom utilization. Another approach to achieve regioselectivity involves the use of milder brominating agents like N-bromosuccinimide (NBS). Studies on indole-3-acetic acid have shown that bromination can occur at the C-5 position due to the activating effect of the nitrogen atom. bridgew.edu

| Precursor | Brominating Agent | Solvent | Key Observation |

| Indoline | Bromine | Acetic Acid/Dichloromethane | Direct bromination at the 5-position. |

| Indole | Sodium Bisulfite, then Bromine | Ethanol (B145695) | Formation of a sulfonate intermediate directs bromination to the 5-position. |

| Indole-3-acetic acid | N-Bromosuccinimide (NBS) | tert-Butanol | Bromination observed at the C-5 position. bridgew.edu |

Nitration Reactions for Introducing the Nitro Group

Following the successful bromination of the indoline precursor, the subsequent step is the introduction of a nitro group at the C-6 position. This is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent. A standard and effective method involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the bromoindoline.

The directing effects of the existing substituents on the indoline ring play a crucial role in determining the position of nitration. The amino group (even when part of the heterocyclic ring) is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director. In the case of 5-bromoindoline, the incoming nitro group is directed to the C-6 position, which is ortho to the activating amino group and meta to the deactivating bromo group.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and ensure the high purity of this compound, careful optimization of reaction parameters is essential. Key factors that are often adjusted include temperature, reaction time, and the stoichiometry of the reagents.

During the nitration step, temperature control is particularly critical. The reaction is highly exothermic, and allowing the temperature to rise can lead to the formation of unwanted byproducts through over-nitration or oxidation of the indoline ring. Maintaining a low temperature, typically between 0 and 5°C, helps to minimize these side reactions and improve the selectivity for the desired 6-nitro product.

Purification of the final product is commonly achieved through recrystallization from suitable solvents, such as ethanol or a mixture of dichloromethane and hexane, to remove any remaining starting materials or byproducts. For industrial-scale production, continuous flow reactors and automated systems may be employed to enhance the efficiency, safety, and control over reaction conditions, leading to higher yields and purity.

| Parameter | Optimal Condition/Strategy | Rationale |

| Nitration Temperature | 0–5°C | Minimizes side reactions like over-nitration and ring oxidation. |

| Purification | Recrystallization (e.g., from ethanol) | Removes impurities and enhances final product purity. |

| Scale-up | Continuous flow reactors | Improves efficiency and safety for industrial production. |

Advanced Approaches to Functionalized Indoline Derivatives

Beyond the conventional synthesis of this compound, advanced synthetic methodologies have been developed to create a diverse range of functionalized indoline analogues. These approaches often focus on the functionalization of the nitrogen atom and the introduction of carbon-carbon bonds at the C-2 and C-3 positions.

N-Functionalization and its Impact on Indoline Reactivity

The nitrogen atom of the indoline ring is a key handle for introducing a wide array of functional groups, which can significantly influence the molecule's chemical reactivity and biological properties. N-functionalization is often a crucial step in the synthesis of complex indole alkaloids and other bioactive molecules.

The introduction of different substituents on the indoline nitrogen can alter the electron density of the aromatic system and sterically hinder or direct incoming electrophiles or other reagents. For instance, the installation of an acyl group on the nitrogen can decrease the nucleophilicity of the C-3 position, potentially favoring substitution at other positions on the benzene ring. beilstein-journals.org Conversely, certain N-directing groups have been developed to achieve site-selective C-H functionalization at positions that are typically difficult to access, such as C-6 and C-7. nih.gov The choice of the N-substituent is therefore a powerful tool for controlling the regioselectivity of subsequent reactions. N-alkylation of 5-nitroindoline (B147364) has been achieved using various aldehydes in the presence of a reducing agent. acs.org Furthermore, N-acylation with acyl chlorides or the introduction of a Boc protecting group are also common transformations. acs.org

Carbon-Carbon Bond Formation at C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring are prime sites for the formation of new carbon-carbon bonds, leading to a vast array of structurally diverse analogues. The C-3 position of indole is inherently more nucleophilic and is the preferred site for electrophilic attack. bhu.ac.in However, with the appropriate synthetic strategies, C-C bond formation can be achieved at either position.

C-3 Functionalization: A variety of methods exist for introducing substituents at the C-3 position. The Mannich reaction, for example, allows for the introduction of an aminomethyl group, which can then be displaced by other nucleophiles to create a range of 3-substituted indoles. bhu.ac.in Transition metal-catalyzed cross-coupling reactions are also widely used for C-H functionalization at the C-3 position. researchgate.net

C-2 Functionalization: While the C-3 position is more reactive towards electrophiles, C-2 functionalization can be achieved through several strategies. One approach involves the deprotonation of an N-protected indole at the C-2 position using a strong base, followed by quenching with an electrophile. bhu.ac.in Dearomative functionalization reactions provide another route to C-2 substituted indolines. In the presence of a Lewis acid like FeCl₃, N-acyl indoles can be activated towards nucleophilic attack at the C-2 position by aryl groups in a Friedel-Crafts-type reaction. rsc.org Furthermore, transition-metal-free methods for C-C bond activation at the C-2 position of indoles have also been developed, allowing for the introduction of new functional groups at this site. nih.gov Palladium-catalyzed methods have also been shown to be effective for the direct arylation of indoles at the C-2 position. acs.org

These advanced synthetic methods provide a versatile toolkit for the creation of a wide range of indoline analogues with diverse substitution patterns, which is of significant interest in the fields of medicinal chemistry and materials science.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing indoline cores. eie.gr The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov

This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For a molecule like this compound, the bromine atom serves as an excellent handle for Suzuki-Miyaura cross-coupling. This allows for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups at the 5-position of the indoline ring. Research has demonstrated the successful coupling of various boronic esters with ortho-bromoanilines, which are structurally related to this compound. nih.gov For instance, nitrated substrates have been shown to react smoothly, with the coupled product often precipitating from the reaction mixture, simplifying purification. nih.gov

Recent advancements have also explored the use of nitroarenes directly as coupling partners, which could streamline syntheses by avoiding the need for pre-halogenation. acs.orgmdpi.comthieme.de This "denitrative coupling" presents an innovative approach where the nitro group itself is replaced. While still an emerging area, it holds promise for more efficient synthetic routes to complex molecules. acs.orgthieme.de The choice of catalyst and ligands is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst/Ligand | Key Feature | Reference |

|---|---|---|---|---|

| ortho-bromoanilines | Aryl boronic esters | CataXCium A Pd G3 | Efficient coupling on unprotected anilines | nih.gov |

| Nitroarenes | Arylboronic acids | Pd(acac)₂/BrettPhos | Denitrative coupling, replacing the nitro group | acs.org |

| Aryl Halides | Organoboron Reagents | Pd(PPh₃)₄ | General and widely used for C-C bond formation | mdpi.com |

Chemo- and Diastereoselective Synthesis of Fused Indoline Scaffolds

The construction of fused indoline scaffolds, where the indoline ring is part of a larger, polycyclic system, requires precise control over chemo- and diastereoselectivity. Several powerful synthetic strategies have been developed to achieve this, often involving cycloaddition reactions.

One notable approach is the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles. nih.gov This method leads to the formation of functionalized dihydrocarbazoles, which are fused indoline systems, with high optical purity. The reaction proceeds through a dearomatization-aromatization sequence under mild conditions. nih.gov This strategy has been successfully applied to a broad range of substrates, including those with various substituents on the indole ring. nih.gov

Another powerful technique is the double-dearomative [3+2] cycloaddition. For instance, the reaction between pyridinium (B92312) ylides and 2-nitroindoles can produce dihydroindoline-fused spiroindolizidines with high diastereoselectivity. researchgate.net This method assembles two privileged scaffolds into a single, complex molecule in a single step. Furthermore, intramolecular C–N bond formation catalyzed by iron and copper offers a one-pot, two-step process for creating various fused N-heterocyclic scaffolds, including indolines. acs.org This process involves an initial highly regioselective iodination of an activated aryl ring followed by an intramolecular cyclization. acs.org

These methods highlight the importance of catalyst and reagent control in directing the stereochemical outcome of reactions to build complex, three-dimensional structures from planar aromatic precursors.

Table 2: Selective Synthesis of Fused Indoline Scaffolds

| Reaction Type | Starting Materials | Product | Key Feature | Reference |

|---|---|---|---|---|

| [4+2] Annulation | 3-Nitroindoles, Allenoates | Dihydrocarbazoles | High enantioselectivity | nih.gov |

| [3+2] Cycloaddition | Pyridinium ylides, 2-Nitroindoles | Spiroindolizidine-fused indolines | High diastereoselectivity | researchgate.net |

| Intramolecular C-N Cyclization | Activated Aryl Rings | Fused Indolines | One-pot, two-step process | acs.org |

Green Chemistry Principles in Indoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in In the context of indoline synthesis, these principles are being applied to develop more sustainable and environmentally friendly methods.

One key area of focus is the use of alternative energy sources and reaction media. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption. jddhs.comrasayanjournal.co.in Similarly, performing reactions in water or using solvent-free conditions minimizes the use of volatile organic compounds (VOCs). innovareacademics.in

Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a major goal. Visible-light photoredox catalysis offers a sustainable approach for indoline synthesis, enabling reactions to proceed under mild conditions, often replacing toxic reagents like tin hydrides. rsc.orgrsc.org For instance, a tin-free method for synthesizing substituted indolines has been developed using an iridium photocatalyst in a reductive quenching cycle, providing a high-yielding pathway to a variety of indoline derivatives. rsc.orgrsc.org

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is central to green synthesis design. raijmr.com Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are excellent examples of atom-economical processes that can be used to generate molecular diversity efficiently. rasayanjournal.co.in Flow chemistry is another sustainable technique that allows for the safe and efficient synthesis and scale-up of indoline scaffolds. researchgate.net

Table 3: Green Chemistry Approaches in Indoline Synthesis

| Green Principle | Methodology | Advantage | Reference |

|---|---|---|---|

| Alternative Energy | Microwave-assisted synthesis | Reduced reaction time and energy use | jddhs.com |

| Safer Solvents/Conditions | Solvent-free or aqueous reactions | Minimizes volatile organic compound waste | innovareacademics.in |

| Catalysis | Visible-light photoredox catalysis | Mild conditions, avoids toxic reagents | rsc.orgrsc.org |

| Atom Economy | Multicomponent reactions | High efficiency, reduced waste | rasayanjournal.co.in |

| Process Intensification | Continuous flow chemistry | Efficient scaling and improved safety | researchgate.net |

Molecular Interaction Mechanisms and Biological Activity Hypotheses

Mechanistic Elucidation of Indoline-Target Interactions

The interaction of 5-Bromo-6-nitroindoline with biological targets is a multifaceted process governed by the distinct chemical properties of its functional groups. The indoline (B122111) core provides a structurally versatile scaffold, while the bromine and nitro substituents are key to its specific binding and reactivity. researchgate.net

The nitro group is a critical determinant of the compound's mechanism of action, primarily through its ability to undergo reduction to form reactive intermediates. This electron-withdrawing group can be chemically or photochemically reduced, yielding species that can interact with various cellular components. smolecule.com For instance, under certain conditions, such as UV light exposure, N-acyl-7-nitroindolines can form highly reactive nitronic anhydride (B1165640) intermediates. researchtrends.netresearchgate.net These intermediates are susceptible to nucleophilic attack, which can lead to the acylation of biomolecules. researchtrends.net In aqueous environments, these reactions can also generate nitrosoindoles. researchgate.netresearchtrends.netresearchgate.net This capacity for forming transient, reactive species is a key aspect of its proposed biological activity.

This compound and related compounds are known to inhibit key enzymes, thereby disrupting normal metabolic processes in both microbial and cancerous cells. Enzyme inhibition can occur through several mechanisms, which can be elucidated using kinetic studies. mit.edukhanacademy.org By analyzing reaction rates at varying substrate concentrations, it is possible to determine the nature of the inhibition.

Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). mit.edukhanacademy.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site, reducing the number of functional enzyme molecules. This decreases Vₘₐₓ without affecting Kₘ. mit.edukhanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vₘₐₓ and Kₘ. mit.edu

The specific inhibition profile of this compound against a particular enzyme would depend on its binding mode.

| Inhibition Type | Effect on Kₘ (Substrate Affinity) | Effect on Vₘₐₓ (Maximum Rate) | Binding Site |

|---|---|---|---|

| Competitive | Increases (Apparent Decrease in Affinity) | Unchanged | Active Site |

| Noncompetitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Influence of Halogen Bonding by the Bromine Atom on Binding Affinity

Investigation of Cellular Pathway Modulation

The molecular interactions of this compound can trigger significant changes in cellular signaling and metabolic pathways, leading to its observed biological effects, such as anticancer and antimicrobial activities. preprints.org

Research indicates that this compound and analogous structures possess anticancer properties by inducing programmed cell death, or apoptosis. unife.it One proposed mechanism involves the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic cascades. Studies on related indole (B1671886) derivatives have shown that they can induce apoptosis in a dose-dependent manner, characterized by the activation of key executioner enzymes like caspase-3. nih.govunife.it The antiproliferative effects have been observed in various cancer cell lines, highlighting the compound's potential to modulate pathways controlling cell survival and death. nih.gov

| Compound/Analog | Cell Line | IC₅₀ (µM) | Observed Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | ~5.0 | Induction of ROS, c-Myc downregulation |

| 7-acetamido-5-bromo-2-(3-chlorophenyl)-3-trifluoroacetylindole (Analog) | A549 (Lung Cancer) | 2.72 | Induction of apoptosis (caspase-dependent) nih.gov |

| 7-acetamido-5-bromo-2-(4-fluorophenyl)-3-trifluoroacetylindole (Analog) | HeLa (Cervical Cancer) | 7.95 | Induction of apoptosis (caspase-dependent) nih.gov |

The antimicrobial activity of this compound is attributed to its ability to interfere with essential metabolic processes in microorganisms. This interference is often achieved through the inhibition of critical enzymes. nih.gov A well-studied mechanism for a related compound, 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), involves the oxidation of essential protein thiol groups (-SH). nih.gov The oxidation of these thiols, which are crucial for the catalytic activity of many enzymes, leads to irreversible enzyme inhibition and the subsequent cessation of microbial growth. nih.gov This disruption of enzymatic function is an effective strategy for inhibiting a broad range of bacteria.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Neuroprotective Mechanisms at the Molecular Level

While direct and extensive research into the specific neuroprotective mechanisms of this compound is limited in publicly available literature, its chemical structure allows for the formulation of several hypotheses. The indoline core is considered a "privileged scaffold" in medicinal chemistry, valued for its conformational flexibility and capacity to modulate various biological targets. The functionalization with a bromine atom at position 5 and a nitro group at position 6 is expected to significantly influence its molecular interactions. The bromine can participate in halogen bonding, while the nitro group can be reduced to form reactive intermediates, both of which can affect the compound's binding affinity to biological molecules.

Potential neuroprotective activities are therefore hypothesized based on the established mechanisms of other substituted indole and indoline derivatives. These proposed mechanisms primarily involve the inhibition of key enzymes active in the central nervous system and the modulation of critical intracellular signaling pathways.

Hypothesized Molecular Interactions

Enzyme Inhibition

A key approach in neurotherapeutics is the targeted inhibition of enzymes involved in the progression of neurodegenerative diseases.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : GSK-3β is a serine/threonine kinase that is widely expressed in the brain and involved in numerous biological processes, including neuronal survival and plasticity. nih.gov However, excessive GSK-3β activity is linked to neuronal apoptosis and is implicated in neurodegenerative conditions. mdpi.com Its inhibition is therefore a significant therapeutic target. mdpi.com The related compound, 6-Bromoindirubin-3′-oxime (BIO), is a potent, cell-permeable, and selective inhibitor of GSK-3β. nih.govmedchemexpress.com Studies have shown that GSK-3β inhibition by BIO confers significant cytoprotective effects and can ameliorate cell death. nih.gov It is hypothesized that this compound, due to its bromo-substituted indole framework, could potentially interact with the ATP-binding pocket of GSK-3β, exerting an inhibitory effect and thus providing a neuroprotective benefit.

Monoamine Oxidase B (MAO-B) Inhibition : Monoamine oxidase B is a critical enzyme in the catabolism of dopamine (B1211576), and its inhibition is a cornerstone of therapy for Parkinson's disease, aiming to preserve dopaminergic neurons. frontiersin.orgnih.govwikipedia.org The development of MAO-B inhibitors is an active area of research, with many potent compounds featuring scaffolds that can fit within the enzyme's active site near the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Given that the indole nucleus is a common feature in various enzyme inhibitors, it is plausible that this compound could function as a MAO-B inhibitor, which would constitute a significant neuroprotective mechanism. nih.govmdpi.com

Modulation of Signaling Pathways

The inhibition of upstream enzymes like GSK-3β can have cascading effects on crucial signaling networks within neurons.

Wnt/β-catenin Pathway : The Wnt/β-catenin pathway is vital for cell survival, mitosis, and differentiation. nih.gov GSK-3β acts as a critical negative regulator of this pathway by targeting β-catenin for degradation. nih.govnih.gov Inhibition of GSK-3β stabilizes β-catenin, allowing its translocation into the nucleus to activate the transcription of pro-survival genes. nih.gov Therefore, if this compound inhibits GSK-3β, it could hypothetically activate the neuroprotective Wnt/β-catenin signaling cascade.

Oxidation of Protein Thiols

The chemical reactivity of similar bromo-nitro structures offers another potential mechanism. The related antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) is understood to act via the oxidation of essential protein thiol (sulfhydryl) groups. nih.gov This chemical action leads to the inhibition of enzyme function. nih.gov While this mechanism is described in an antimicrobial context, it demonstrates the potential of the bromo-nitro functional arrangement to covalently modify proteins. In a neuronal setting, the specific and targeted oxidation of thiol groups on certain enzymes or receptors could modulate their activity in a manner that could be either neuroprotective or neurotoxic, depending entirely on the protein targets involved.

The table below summarizes the hypothesized molecular mechanisms of this compound, drawing parallels with related compounds for which experimental data exists.

Table 1: Hypothesized Neuroprotective Mechanisms and Molecular Targets

| Potential Molecular Target | Hypothesized Mechanism | Neuroprotective Relevance | Supporting Evidence from Related Compounds |

|---|---|---|---|

| GSK-3β (Glycogen Synthase Kinase 3β) | Competitive Inhibition | Reduces apoptosis; promotes neural cell survival and regeneration. nih.gov | 6-Bromoindirubin-3′-oxime (BIO) is a potent GSK-3β inhibitor with an IC₅₀ of 5 nM. medchemexpress.com |

| MAO-B (Monoamine Oxidase B) | Enzyme Inhibition | Increases dopamine levels in the brain; protects dopaminergic neurons. frontiersin.orgwikipedia.org | Many indole-based structures are known to be effective MAO-B inhibitors. nih.govmdpi.com |

| β-catenin | Upregulation/Stabilization | Activates transcription of genes related to cell survival and differentiation. nih.gov | Inhibition of GSK-3β by BIO leads to β-catenin accumulation and nuclear translocation. nih.govnih.gov |

| Protein Thiols | Oxidation | Modulation of enzyme/receptor function. | The related compound bronidox acts by oxidizing essential protein thiols, leading to enzyme inhibition. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Substituent Effects on Chemical Reactivity and Biological Potency

The substituents on the indoline (B122111) ring are critical determinants of its chemical reactivity and biological efficacy. The bromine atom at position 5 and the nitro group at position 6 in 5-Bromo-6-nitroindoline have distinct and synergistic effects.

Chemical Reactivity: The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the indoline ring. This effect deactivates the benzene (B151609) portion of the molecule towards electrophilic substitution. Conversely, the nitro group's presence facilitates nucleophilic aromatic substitution reactions. The bromine atom, a halogen, can also be replaced by other nucleophiles through coupling reactions. In reactions such as the Rh(II)-catalyzed cyclopropanation-ring expansion, electron-withdrawing groups like the nitro group on the indole's 5-position tend to decrease reaction yields compared to electron-donating groups, though halogen substituents are generally well-tolerated. beilstein-journals.org

The reactivity of the indoline core can be further manipulated through various chemical transformations. The nitro group can be reduced to form amino derivatives, while the indoline ring itself can be oxidized to the corresponding indole (B1671886).

Biological Potency: The substituents play a crucial role in the compound's biological activity, including its potential as an anticancer and antimicrobial agent. The mechanism of action is often tied to the interaction of the substituted indoline with molecular targets. The nitro group can be reduced within cells to generate reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, which can influence the compound's binding affinity to biological targets like enzymes.

Structure-activity relationship (SAR) studies on related compounds highlight the importance of these substituents. For instance, in a series of trisindolines, a compound with a bromine atom at the C-5 position of an isatin (B1672199) ring showed an IC₅₀ value of 3.6 μM against the DU-145 prostate cancer cell line. rsc.org In another related series, the bromine atom and nitro group were found to synergistically enhance the binding affinity of the molecule to its target. vulcanchem.com Research on pyrrolidine-substituted 5-nitroindole (B16589) scaffolds has also been conducted to develop ligands that bind to the c-Myc promoter G-quadruplex, demonstrating the utility of the 5-nitroindole core in designing targeted anticancer agents. d-nb.info

| Compound/Derivative Class | Substituents | Observed Effect | Reference |

|---|---|---|---|

| This compound | 5-Br, 6-NO₂ | Nitro group facilitates nucleophilic aromatic substitution; bromine allows for coupling reactions. Potential anticancer and antimicrobial properties. | |

| 5-Substituted Indoles | 5-NO₂ | Decreased yield (69%) in quinoline (B57606) synthesis compared to 5-Br (83%) or 5-MeO (98%) derivatives. | beilstein-journals.org |

| Trisindolines (from 5-Bromoisatin) | 5-Br | Showed potency against DU-145 cancer cells with an IC₅₀ value of 3.6 μM. | rsc.org |

| (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide | Bromo, nitro, hydrazone | Bromine and nitro groups synergistically enhance target binding affinity for COX-II (IC₅₀: 0.28 μM). | vulcanchem.com |

| Pyrrolidine-substituted 5-nitroindoles | 5-NO₂, N-pyrrolidine | Act as c-Myc G-quadruplex binders with anticancer activity. | d-nb.info |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional structure and conformational flexibility of indoline derivatives are pivotal for their interaction with biological macromolecules, a process known as molecular recognition. core.ac.uk The substituents on the this compound scaffold influence its preferred conformation and how it presents itself to a binding site.

The indoline core is not planar and possesses a degree of conformational flexibility, which is a key feature of this "privileged scaffold" in medicinal chemistry. This flexibility allows the molecule to adapt its shape to fit into diverse biological targets. The bromine atom at position 5 and the nitro group at position 6 can influence the molecule's conformation through steric and electronic effects.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This interaction can be a significant contributor to the binding affinity and selectivity of a ligand for its receptor protein. In one study, a bromo-nitro-substituted N-heterocyclic carbene precursor demonstrated superior reactivity and selectivity, which was attributed to the electronic effects of these substituents influencing molecular recognition during the catalytic process. nii.ac.jp

The development of photoremovable protecting groups based on the nitroindoline (B8506331) scaffold also provides insight. Early research utilized 1-acyl-5-bromo-7-nitroindolines, where the 5-bromo substituent was included to prevent nitration at that position during synthesis, underscoring the synthetic importance of substitution patterns. wiley-vch.de The precise positioning of these groups is essential for the photochemical properties and subsequent release of a caged biomolecule. wiley-vch.de The synthesis of specific chiral indoline frameworks, which are prevalent in many biologically active natural products, further highlights the critical role of stereochemistry and conformation in determining biological function. acs.org

Rational Design Principles for Modulating Indoline Derivative Activity

The understanding of SAR and SPR for the indoline scaffold provides a foundation for the rational design of new molecules with tailored biological activities. jksus.orgnih.govresearchgate.net Medicinal chemists employ several strategies to optimize the potency and pharmacokinetic properties of indoline-based compounds.

One key principle is the creation of hybrid molecules, where the indoline scaffold is combined with other pharmacologically active moieties. jksus.orgresearchgate.net This approach aims to create synergistic effects, potentially leading to compounds with enhanced biological activity spectra and improved safety profiles. jksus.orgnih.gov

Another strategy involves fine-tuning the electronic properties of the indoline ring. The observation that strong electron-withdrawing groups on the phenyl ring of indole derivatives are important for interaction with specific biological targets, such as the D1 protein in photosystem II for herbicidal activity, provides a clear design principle. nih.gov For this compound, the electron-withdrawing character of both the bromo and nitro groups is a central feature that can be modulated.

Lead optimization strategies for anticancer agents have successfully utilized the 5-nitroindole scaffold. d-nb.info By systematically modifying flexible side chains attached to the rigid core, researchers can explore the chemical space around the pharmacophore to improve binding to targets like the c-Myc G-quadruplex DNA. d-nb.info This iterative process of synthesis and biological testing is a cornerstone of rational drug design. core.ac.uk

| Design Principle | Strategy | Objective/Example | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining the indoline scaffold with other bioactive moieties (e.g., imidazolone). | Enhance the overall biological spectrum and create safer NSAIDs. | jksus.org |

| Multi-Target Directed Ligands (MTDLs) | Designing indole hybrids that can interact with multiple targets involved in a disease pathway. | Development of agents for complex multifactorial diseases like Alzheimer's. | nih.govresearchgate.net |

| Substituent Modulation | Introducing strong electron-withdrawing groups onto the indole ring. | Enhance interaction with the binding pocket of a target protein (e.g., PSII inhibitors). | nih.gov |

| Scaffold-Based Lead Optimization | Systematic modification of substituents on a core scaffold like 5-nitroindole. | Improve binding affinity and selectivity for a specific target (e.g., c-Myc G-quadruplex). | d-nb.info |

Advanced Computational and Theoretical Studies of Nitroindoline Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing chemical reactions. ohio-state.edu For nitroindoline (B8506331) systems, DFT calculations have been instrumental in unraveling complex reaction mechanisms, particularly for the photo-uncaging process of 1-acyl-7-nitroindolines. nih.govchemrxiv.org

State-of-the-art DFT calculations have been employed to map out the entire photo-uncaging mechanism, allowing for a comparison of the probabilities of all plausible reaction pathways. nih.govchemrxiv.org These studies have revealed a competition between two primary mechanisms: a "cyclization pathway" (CP) and a "migration pathway" (MP). nih.govresearchgate.netchemrxiv.org

Cyclization Pathway (CP): This pathway, initially presumed based on experimental data, involves the formation of a cyclic intermediate after photoexcitation. chemrxiv.orgchemrxiv.org

Migration Pathway (MP): More recent and detailed computational studies suggest that an acyl migration is the lower-energy pathway. chemrxiv.orgchemrxiv.org This mechanism involves the migration of the acyl group from the indoline (B122111) nitrogen to an oxygen atom of the adjacent nitro group. chemrxiv.org The transition state for this migration possesses the unique characteristics of a combined Norrish Type I and a 1,6-nitro-acyl variation of a Norrish Type II mechanism, a phenomenon previously unreported. nih.govchemrxiv.orgchemrxiv.org

Computational results indicate that the energy required for the acyl migration is significantly lower than that for cyclization. For example, in one study, the migration transition structure was found to be only 5.7-5.8 kcal/mol higher than the reactant, whereas the formation of the cyclic intermediate required approximately 12.6 kcal/mol, making the migration pathway kinetically favored. chemrxiv.orgchemrxiv.org These calculations often utilize specific functionals, such as B3LYP or M11, and basis sets like def2-TZVP to achieve high accuracy. chemrxiv.org By elucidating the electronic and steric factors behind this competition, DFT provides a foundational understanding for designing more efficient nitroindoline-based systems. nih.gov

Quantum Chemistry Simulations for Photoreactivity Mechanisms

Quantum chemistry simulations are essential for understanding the intricate processes that occur when nitroindoline derivatives absorb light. nih.govcecam.orgkassal.groupyoutube.com These simulations can model the behavior of molecules in their electronically excited states, providing a detailed picture of photophysical and photochemical events like photo-uncaging. rsc.orgfaccts.de

Photo-uncaging Mechanisms of Nitroindoline Derivatives

The photo-uncaging ability of N-acyl-7-nitroindolines is one of their most significant properties, enabling the light-induced release of biologically active molecules. researchgate.netnih.gov Computational studies have been central to understanding this process.

Upon absorption of light, N-acyl-7-nitroindolines are activated, leading to the formation of a highly reactive, transient nitronic anhydride (B1165640) intermediate. nih.govresearchtrends.netnih.gov This intermediate is the key acylating species. researchtrends.net The subsequent reaction of the nitronic anhydride is solvent-dependent:

In aprotic solvents , it can acylate nucleophiles like amines or alcohols. nih.gov

In aqueous solutions , it reacts to form a 7-nitrosoindole and a carboxylic acid. researchtrends.netnih.govwiley-vch.de

Interestingly, the photolysis pathway can differ depending on the specific structure of the nitroindoline derivative. For instance, quantum chemistry calculations supported by experimental data have shown that 5-bromo-7-nitroindoline-S-thiocarbamates undergo photolysis via a radical fragmentation mechanism, which is distinct from the pathways reported for N-acyl-7-nitroindolines. nih.govacs.org This alternative pathway also leads to the formation of a 5-bromo-7-nitrosoindoline product. nih.govacs.org

Excited State Dynamics and Photolysis Pathways

The events following light absorption are governed by the molecule's excited-state dynamics. Time-dependent DFT (TD-DFT) is a widely used method to calculate the properties of excited states and simulate electronic absorption spectra. ohio-state.edursc.orgrsc.org

For nitroindoline systems, the reaction is understood to proceed from an excited state, often on the triplet potential energy surface (T1). nih.govnih.gov The mechanism involves several key steps:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing (ISC): The molecule may then transition from the singlet state to a triplet state (T1). This process is particularly efficient in many nitroaromatic compounds. nih.govresearchgate.net

Chemical Transformation: On the triplet surface, the key chemical steps, such as acyl migration or cyclization, occur, leading to the formation of the nitronic anhydride intermediate. nih.govchemrxiv.orgchemrxiv.org

Product Formation: The intermediate then reacts to form the final photoproducts. nih.gov

Computational studies have shown that for some derivatives, such as 4-methoxy-5,7-dinitroindolinyl (MDNI) cages, an improved quantum yield is linked to a higher population of the reactants on the triplet surface. nih.gov This is facilitated by a more favorable intersystem crossing due to a greater number of available triplet excited states with the correct symmetry compared to their mononitro counterparts. nih.gov

Computational Estimation of Quantum Yields and Intersystem Crossing Rate Constants

A crucial aspect of designing effective phototriggers is maximizing the efficiency of the photorelease, which is quantified by the photolysis quantum yield (Φ). researchgate.net The quantum yield is determined by the competition between the desired photoreaction and other non-radiative decay processes, such as internal conversion (IC) and intersystem crossing (ISC). dntb.gov.uarsc.org

Predicting these efficiencies from first principles is a significant challenge in computational chemistry. dntb.gov.ua However, novel computational procedures have been developed to estimate ISC rate constants (k_ISC), which are critical for comparing the relative quantum yields of different nitroindoline cages. chemrxiv.orgchemrxiv.org

| Computational Parameter | Finding for Nitroindoline Systems | Significance | Source |

|---|---|---|---|

| Reaction Pathway Energetics (DFT) | The acyl migration pathway has a lower activation energy (5.7 kcal/mol) compared to the cyclization pathway (12.6 kcal/mol) for 1-acyl-7-nitroindolines. | Identifies the most likely reaction mechanism, guiding the design of new compounds. | chemrxiv.org |

| Excited State Nature (TD-DFT) | The reaction for MDNI-caged compounds proceeds on the triplet surface after efficient intersystem crossing. | Explains the high reactivity and quantum yield of dinitro- derivatives. | nih.govchemrxiv.org |

| Intersystem Crossing (ISC) | MDNI derivatives have a more favorable ISC due to a higher density of triplet states with the correct symmetry. | Explains the experimentally observed higher quantum yields for MDNI compared to MNI cages. | nih.gov |

| Photolysis Products | Calculations support a radical fragmentation mechanism for 5-bromo-7-nitroindoline-S-thiocarbamates, differing from N-acyl derivatives. | Expands the scope of known photoreactive pathways for nitroindoline derivatives. | nih.govacs.org |

These computational methods allow researchers to trace how structural modifications, such as the addition of a second nitro group, influence the electronic structure of the excited states and, consequently, the efficiency of intersystem crossing. nih.gov This insight is invaluable for the rational design of new photochemically active compounds with higher quantum yields and more efficient release properties. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. ingentaconnect.comlmaleidykla.lt By identifying key molecular descriptors that influence activity, QSAR models can predict the effectiveness of new, unsynthesized molecules, thereby accelerating the discovery process. nih.govaimspress.com

In the context of nitroindoline systems and related nitro-heterocyclic compounds, QSAR studies are valuable for predicting their potential biological effects, such as antimicrobial or antitubercular activity. ingentaconnect.comlmaleidykla.ltnih.gov A typical QSAR analysis involves:

Data Set Compilation: Gathering a set of structurally related compounds with measured biological activity. For nitroindolines, this could involve derivatives with varying substituents on the aromatic ring.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic properties (like LUMO energy), steric properties (van der Waals volume), and topological indices. lmaleidykla.ltresearchgate.net

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that links the descriptors to the observed activity. ingentaconnect.comaimspress.com

Validation: Rigorously testing the model's predictive power using both internal and external validation sets of compounds. nih.gov

For example, QSAR studies on diverse nitroaromatic compounds have shown that their antibacterial activity can be correlated with descriptors like electrophilicity (LUMO energy), molecular weight, and polar surface area. lmaleidykla.ltresearchgate.net Such models can guide the synthesis of new 5-bromo-6-nitroindoline derivatives by predicting which structural modifications are most likely to enhance a desired biological effect. researchgate.netreactionbiology.comnih.gov

Research Applications and Future Directions in Indoline Chemistry

5-Bromo-6-nitroindoline as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the creation of more complex molecules. The presence of both a bromine atom and a nitro group on the indoline (B122111) ring allows for a wide range of chemical transformations.

The bromine atom at the 5-position can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids. This allows for the introduction of a diverse array of aryl and heteroaryl groups at this position, expanding the molecular complexity and diversity of the resulting compounds. Furthermore, the bromine atom can participate in nucleophilic substitution reactions, enabling the attachment of various functional groups. smolecule.com

The nitro group at the 6-position is also a key functional handle. It can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a plethora of synthetic possibilities. The nitro group itself can also influence the reactivity of the aromatic ring, directing further electrophilic substitutions.

The indoline nitrogen can undergo reactions such as acetylation, providing another point for modification. smolecule.com The combination of these reactive sites makes this compound a highly adaptable precursor for the synthesis of a wide range of substituted indoline and indole (B1671886) derivatives.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Substitution (of Bromine) | Palladium catalysts, boronic acids (Suzuki-Miyaura) | Aryl-substituted indolines |

| Reduction (of Nitro group) | H2, Pd/C or NaBH4 | 5-Bromo-6-aminoindoline |

| Oxidation | Chromic acid, potassium permanganate | Nitroindole derivatives |

| Acetylation (of Indoline N-H) | Acetic anhydride (B1165640), DMAP | N-acetyl-5-bromo-6-nitroindoline |

Development of Advanced Photolabile Protecting Groups and Caged Compounds

The unique electronic properties of the nitroindoline (B8506331) core have led to its exploration in the development of photolabile protecting groups (PPGs), also known as "caged" compounds. nih.gov These are molecules that can be attached to a biologically active substance, rendering it inactive until released by a flash of light. This technology allows for precise spatial and temporal control over the release of bioactive molecules.

Derivatives of 7-nitroindoline (B34716) have been a focus of research in this area. acs.org For instance, 5-bromo-7-nitroindoline-S-thiocarbamates have been synthesized and studied for their photochemical properties. acs.org These compounds can undergo photolysis upon exposure to one-photon (e.g., 350 nm) or two-photon (e.g., 710 nm) excitation. acs.org The photolysis of these compounds proceeds through a pathway that can differ from that of previously studied N-acyl-7-nitroindolines, leading to the formation of 5-bromo-7-nitrosoindoline. acs.org

The development of such photoreactive compounds is significant for applications in chemical biology and materials science. The ability to precisely control the release of molecules with light opens up possibilities for studying complex biological processes with high resolution and for applications in areas like photolithography and micropatterning. acs.org The synthesis of these caged compounds often involves coupling the photoreactive indoline derivative to the molecule of interest, such as a neurotransmitter like glutamate, using coupling agents like EDC and DMAP. nih.gov

Exploration in Antimicrobial and Anticancer Research Through Mechanistic Studies

Substituted indoline and indole derivatives have long been recognized for their potential as therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govsci-hub.se The unique structural features of this compound make it and its derivatives interesting candidates for investigation in these areas.

In the context of anticancer research , studies on related nitroindole scaffolds have shown promising results. For example, certain 5-nitroindole (B16589) derivatives have been found to act as binders of the c-Myc G-quadruplex, a non-canonical DNA structure found in the promoter region of the c-Myc oncogene. d-nb.infonih.gov By stabilizing this G-quadruplex structure, these compounds can downregulate the expression of c-Myc, a protein crucial for cancer cell proliferation. d-nb.info Mechanistic studies have revealed that some of these compounds can induce cell cycle arrest and increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. d-nb.infonih.gov For instance, preliminary studies on HeLa cells have shown that compounds with a similar core structure can inhibit cell proliferation at micromolar concentrations.

In the realm of antimicrobial research , indole derivatives have demonstrated efficacy against various bacterial strains. nih.gov The mechanism of action for some bromoindole derivatives has been attributed to the disruption of bacterial cell membranes, causing rapid permeabilization and depolarization. nih.gov The enzymatic inhibitory activity of these compounds is also a key aspect of their antimicrobial effects. While direct studies on the antimicrobial properties of this compound are not extensively reported in the provided context, the known activities of related bromoindole and nitroindole compounds suggest that it is a promising scaffold for the development of new antimicrobial agents. nih.gov

Table 2: Investigated Biological Activities of Related Indole Scaffolds

| Activity | Compound Type | Mechanism of Action |

| Anticancer | 5-Nitroindole derivatives | c-Myc G-quadruplex binding, ROS generation, c-Myc downregulation. d-nb.infonih.gov |

| Antimicrobial | 6-Bromoindolglyoxylamide derivatives | Membrane permeabilization and depolarization. nih.gov |

Emerging Applications in Chemical Biology and Materials Science

Beyond its role in medicinal chemistry, this compound and its derivatives are finding applications in the broader fields of chemical biology and materials science.

In chemical biology , the use of nitroindoline derivatives as photolabile protecting groups, as discussed earlier, is a significant emerging application. acs.org The ability to create "caged" versions of biomolecules allows researchers to study cellular processes with unprecedented precision. nih.gov Furthermore, derivatives of 5-bromo-7-nitroindoline (B556508) have been used to attach nucleophilic molecules and proteins to gold surfaces through photochemical activation, offering a novel method for surface functionalization. This has implications for the development of biosensors and other bio-integrated devices.

In materials science , the chromophoric properties of nitro-containing aromatic compounds make them suitable for use in the development of dyes and pigments. smolecule.com The potential for these compounds to be used in the creation of novel materials, such as organic light-emitting diodes (OLEDs), is also an area of interest. smolecule.com The photoreactive nature of certain nitroindoline derivatives also suggests potential applications in photolithography and data storage. acs.org The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with tailored electronic and optical properties, making it a valuable platform for the design of new functional materials.

Q & A

Q. Basic

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR spectroscopy : ¹H NMR (DMSO-d6) should show characteristic aromatic protons (δ 7.2–8.1 ppm) and nitro-group deshielding effects.

- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 257 (C₈H₆BrN₂O₂) .

How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 4–12 weeks.

- Degradation monitoring : Use HPLC to track degradation products (e.g., de-brominated or hydrolyzed derivatives).

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions (25°C) .

What are the known biological interactions of this compound, and which assay systems are recommended for preliminary evaluation?

Basic

Limited data suggest interactions with enzymes like lactotransferrin, though mechanisms remain unclear. Recommended assays:

- Enzyme inhibition : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.

- Cell viability : Use MTT assays in HEK293 or HepG2 cell lines to assess cytotoxicity (IC₅₀ values) .

How can researchers elucidate the interaction mechanisms between this compound and proteins such as lactotransferrin?

Q. Advanced

- X-ray crystallography : Co-crystallize the compound with lactotransferrin to identify binding pockets.

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time.

- Molecular docking : Use AutoDock Vina to simulate binding poses and validate with mutagenesis studies .

What methodological approaches are critical for analyzing contradictory data in reaction yield optimization studies?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading).

- Statistical analysis : Use ANOVA to identify significant factors and Pareto charts to prioritize adjustments.

- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Q. Advanced

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition state modeling : Use Gaussian or ORCA software to simulate nitration or coupling reactions.

- Solvent effects : Conduct COSMO-RS calculations to optimize solvent selection for solubility and stability .

Notes on Evidence Utilization

- Synthesis & Characterization : provide structural analogs (e.g., indoline-5,6-diol hydrobromide) and analytical protocols.

- Contradiction Analysis : emphasize iterative data validation and hybrid methodologies.

- Biological Interactions : highlights protein-binding hypotheses requiring mechanistic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。